molecular formula C13H14N2O2 B6581875 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1209801-12-6

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6581875
CAS No.: 1209801-12-6
M. Wt: 230.26 g/mol
InChI Key: QKETXTCXPNKXOX-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring that is partially saturated, with a methoxyethyl group at the 3-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, benzaldehyde, ethyl acetoacetate, and urea are commonly used as starting materials. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated pyrimidine derivatives.

    Substitution: The methoxyethyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidinone derivatives, while reduction can produce fully saturated pyrimidine compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-6-phenylpyrimidin-4-one: Similar structure but lacks the dihydro component.

    3-(2-Methoxyethyl)-6-phenyl-2,4-dihydropyrimidine: Similar structure but with different saturation levels.

    3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both methoxyethyl and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-6-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-8-7-15-10-14-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKETXTCXPNKXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC(=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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